1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Description
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom.
Properties
IUPAC Name |
1-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-13-27-15-11-9-14(10-12-15)18-23-24-20(28-18)22-19(25)21-16-7-5-6-8-17(16)26-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWVZYUOKWWDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-butoxybenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-methoxyphenyl isocyanate to yield the final product .
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists .
Comparison with Similar Compounds
1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: A basic thiadiazole structure with diverse biological activities, including antimicrobial and anticancer properties.
2-Amino-1,3,4-thiadiazole: Known for its potential as an antitubercular agent and its ability to inhibit specific enzymes.
5-Phenyl-1,3,4-thiadiazole: Studied for its antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
